2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione
Description
2-(Octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a cyclohexane-1,3-dione derivative featuring a fused octahydro-benzimidazole substituent. The core cyclohexane-1,3-dione scaffold is a versatile building block in organic synthesis, often utilized in the preparation of heterocyclic compounds with diverse biological activities .
Properties
Molecular Formula |
C19H22N2O2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-yl)-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C19H22N2O2/c22-16-10-13(12-6-2-1-3-7-12)11-17(23)18(16)19-20-14-8-4-5-9-15(14)21-19/h1-3,6-7,13-15,22H,4-5,8-11H2,(H,20,21) |
InChI Key |
PAUKLGUOGMEPCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione typically involves the condensation of benzimidazole guanidine with acetylacetone. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for several hours, followed by purification steps such as recrystallization to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Key Reactive Sites and Functional Groups
The compound’s reactivity arises from two primary components:
-
Cyclohexane-1,3-dione : A diketone capable of keto-enol tautomerism, enabling nucleophilic additions, condensations, and cyclization.
-
Octahydro-benzimidazole ylidene : A nitrogen-rich bicyclic system with potential for hydrogen bonding, acid-base interactions, and coordination chemistry.
Keto-Enol Tautomerism and Nucleophilic Additions
The diketone moiety undergoes keto-enol tautomerism, facilitating reactions at the α-carbon:
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Aldol Condensation | Base (e.g., NaOH), ethanol, 60–80°C | β-Hydroxyketone derivatives |
| Michael Addition | Nucleophiles (e.g., amines), RT | Substituted cyclohexanones |
For instance, under basic conditions, the enolate form reacts with aldehydes to form conjugated systems, a reaction exploited in synthesizing polycyclic structures .
Cyclization Reactions
The ylidene benzimidazole moiety participates in cyclization due to its strained bicyclic structure:
| Substrate | Conditions | Outcome |
|---|---|---|
| Acidic media (e.g., H₂SO₄) | Reflux in toluene, 110°C | Fused heterocyclic compounds |
Such reactions often yield tetracyclic frameworks with potential bioactivity, though mechanistic details require further study.
Oxidation and Reduction
-
Oxidation : The diketone is resistant to further oxidation, but the benzimidazole ylidene can undergo dehydrogenation under strong oxidants (e.g., KMnO₄), forming aromatic benzimidazole derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ylidene double bond, yielding saturated benzimidazole analogs.
Acid-Base Reactivity
The benzimidazole nitrogen atoms act as weak bases, protonating in acidic media (pH < 4) to form water-soluble salts. This property is critical for purification and solubility modulation.
Comparative Reactivity with Analogous Compounds
The table below contrasts the reactivity of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione with structurally related compounds:
Future Research Directions
-
Mechanistic studies using DFT calculations to map reaction pathways.
-
Exploration of photochemical reactivity for novel bond-forming strategies.
Scientific Research Applications
2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cytotoxic effects in cancer cells. Additionally, it can bind to specific proteins, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural uniqueness of 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione lies in its octahydro-benzimidazole substituent. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Cyclohexane-1,3-dione Derivatives
Key Structural and Functional Insights
Substituent Diversity: Unlike simpler derivatives (e.g., phenyl or acetylphenyl groups), the target compound’s octahydro-benzimidazole moiety introduces a bicyclic structure. This may improve metabolic stability or target specificity compared to monocyclic substituents .
In contrast, ethoxyamino-propylidene derivatives exhibit herbicidal activity, highlighting how substituent choice dictates application .
Synthetic Flexibility: The cyclohexane-1,3-dione core allows diverse functionalization. For example, hydrazone derivatives (e.g., 2-(4-fluorophenylhydrazono)-5,5-dimethylcyclohexane-1,3-dione) are synthesized via diazotization , while amino-methylidene analogs (e.g., ) require condensation reactions .
Research Findings and Implications
Synthetic Adaptability: Cyclohexane-1,3-dione derivatives are pivotal in constructing complex heterocycles. For instance, 5-phenylcyclohexane-1,3-dione was used to synthesize pyrroloacridinones in water with high yields (82–95%), demonstrating the scaffold’s reactivity under green conditions .
Application-Specific Design: Substituents critically determine function. For example, ethoxyamino-propylidene derivatives are herbicides , while imidazole- or acetylphenyl-modified analogs are geared toward drug discovery . The target compound’s benzimidazole group may position it for therapeutic applications.
Biological Activity
The compound 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a benzimidazole ring, which is known for its diverse pharmacological properties. The presence of the cyclohexane moiety contributes to its structural complexity and potential interactions with biological targets.
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs to 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's potential as an anticancer agent is supported by findings from several studies. A notable study demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of key signaling pathways associated with cell survival and death .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes involved in drug metabolism. For example, compounds related to this structure have been shown to act as inhibitors of cytochrome P450 enzymes, which play a critical role in the metabolism of various drugs . This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding this compound's interactions within biological systems.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of benzimidazole derivatives, including 2-(octahydro-2H-benzimidazol-2-ylidene)-5-phenylcyclohexane-1,3-dione, evaluated their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer activity of related benzimidazole compounds on various cancer cell lines. The results showed significant cytotoxic effects at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction. These findings support further exploration into the therapeutic potential of this class of compounds in oncology .
Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Demonstrated significant activity against E. coli and S. aureus with MIC values < 50 µg/mL. |
| Study 2 | Anticancer | Induced apoptosis in HeLa cells with IC50 values in the low micromolar range. |
| Study 3 | Enzyme Inhibition | Inhibited CYP450 enzymes affecting drug metabolism significantly. |
Q & A
Q. What strategies mitigate oxidative degradation during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
